molecular formula C18H16N4O2 B14954294 5-(furan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide

5-(furan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B14954294
M. Wt: 320.3 g/mol
InChI Key: YJNOSYDMEXTQFR-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a furan ring, an indole moiety, and a pyrazole carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl and indole-3-yl intermediates, which are then coupled through a series of reactions involving pyrazole formation and subsequent carboxamide linkage. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce hydrogenated furan derivatives. Substitution reactions can lead to a variety of substituted indole and pyrazole derivatives .

Scientific Research Applications

5-(furan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate
  • 3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives
  • 2-(1H-indol-3-yl)acetonitrile based fluorophores

Uniqueness

5-(furan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of furan, indole, and pyrazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

5-(furan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C18H16N4O2/c23-18(16-10-15(21-22-16)17-6-3-9-24-17)19-8-7-12-11-20-14-5-2-1-4-13(12)14/h1-6,9-11,20H,7-8H2,(H,19,23)(H,21,22)

InChI Key

YJNOSYDMEXTQFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NNC(=C3)C4=CC=CO4

Origin of Product

United States

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